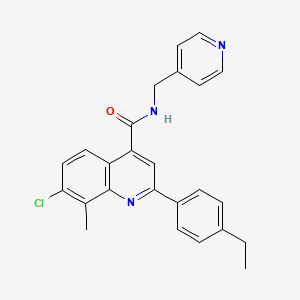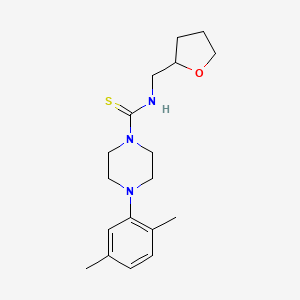![molecular formula C15H17N3O4 B4776346 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid reduces the release of glutamate, a neurotransmitter that is involved in many neurological processes, including learning and memory.
Biochemical and Physiological Effects:
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate, increasing the expression of brain-derived neurotrophic factor (BDNF), and improving cognitive function and reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is that it can be difficult to administer in vivo, as it has poor solubility in water and must be dissolved in organic solvents.
Future Directions
There are many potential future directions for research on 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and its therapeutic applications. One area of interest is its potential use in the treatment of Fragile X Syndrome, which is currently being investigated in clinical trials. Other areas of interest include its potential use in the treatment of other neurological and psychiatric disorders, as well as its potential use as a tool for studying the role of the mGluR5 receptor in various physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and its mechanisms of action.
Scientific Research Applications
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function and reduce anxiety in animal models, and is currently being investigated as a potential treatment for Fragile X Syndrome, a genetic disorder that causes intellectual disability and autism.
properties
IUPAC Name |
1-[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10(11-3-5-12(22-2)6-4-11)16-14(19)9-18-8-7-13(17-18)15(20)21/h3-8,10H,9H2,1-2H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGMKTWCSBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)



![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4776326.png)

![4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4776345.png)
![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)
![3-(4-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4776351.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776362.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776366.png)